PLX8394, also known as FORE8394 or Plixorafenib, is a small molecule RAF kinase inhibitor. [, , , , ] It belongs to a class of drugs known as "paradox breakers" due to its ability to inhibit both monomeric and dimeric forms of BRAF without causing paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , , ] This characteristic distinguishes it from first-generation BRAF inhibitors. PLX8394 is primarily investigated for its potential use in treating cancers driven by various BRAF mutations, including Class I (V600), Class II (activating non-V600), and BRAF fusions. [, , , ]
The synthesis of PLX8394 involves multiple key steps that have been optimized to ensure high yield and purity suitable for clinical applications. While specific details of the synthetic route are proprietary, it generally includes the formation of the pyrrolo[2,3-b]pyridine core and incorporation of various fluorinated phenyl groups. These structural features contribute to its unique binding properties and selectivity against B-Raf dimers .
PLX8394's structure can be described by its IUPAC name: (3R)-N-{3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-3-fluoropyrrolidine-1-sulfonamide. The compound features a complex arrangement that includes:
The compound's InChI Key is YYACLQUDUDXAPA-MRXNPFEDSA-N, and it has a CAS number of 1393466-87-9 . The detailed molecular structure aids in understanding its interactions with biological targets.
PLX8394 selectively disrupts B-Raf dimers while having minimal impact on C-Raf homodimers. This specificity is crucial for its therapeutic potential, as it reduces off-target effects commonly seen with less selective inhibitors. The compound has demonstrated effective inhibition of both mutant and wild-type forms of B-Raf across various cellular contexts, indicating broad applicability in different cancer types .
The mechanism by which PLX8394 inhibits B-Raf involves binding to one protomer of the B-Raf dimer. This binding leads to structural changes that inhibit the kinase activity of both protomers without affecting normal cellular signaling pathways associated with C-Raf homodimers .
PLX8394 operates by selectively inhibiting the dimerization of B-Raf proteins. Upon binding to one protomer of the B-Raf dimer, it induces conformational changes that disrupt the interaction between protomers. This mechanism effectively inhibits downstream signaling pathways associated with tumor growth while sparing normal cellular functions related to C-Raf signaling .
In preclinical studies, PLX8394 has shown promising results in reducing phosphorylated extracellular signal-regulated kinase (pERK) levels, indicating successful inhibition of the MAPK signaling pathway. The binding affinity varies depending on specific mutations present in the B-Raf protein, with effective inhibition observed at concentrations ranging from 100 to 1000 nM for different dimer configurations .
These properties suggest that PLX8394 may have favorable absorption characteristics and bioavailability profiles for oral administration .
PLX8394 is primarily being investigated for its application in treating cancers associated with B-Raf mutations, particularly melanoma and colorectal cancer. Its ability to selectively inhibit B-Raf without causing paradoxical MAPK activation positions it as a promising candidate for combination therapies with other agents targeting different pathways within tumor cells . Current clinical trials are evaluating its efficacy both as a monotherapy and in conjunction with other targeted therapies.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: